![molecular formula C10H10ClF B3315701 3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propene CAS No. 951894-45-4](/img/structure/B3315701.png)
3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propene
Overview
Description
The compound “3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propene” is an organic compound that contains chlorine, fluorine, and a propene group . It’s likely to be used in the synthesis of other complex organic compounds.
Synthesis Analysis
While specific synthesis methods for “3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propene” were not found, similar compounds have been synthesized through various methods. For instance, a series of 4-(2-chloro-4-fluorophenyl)-5-(4-substituted phenylsulfanyl)-thiazole-2-ylamines/acetamides derivatives have been synthesized . The title compounds were obtained by the nucleophilic substitution of bromo derivatives with various substituted thiophenols .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the molecular structure of (E)-3-(2-chloro-4-fluorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one was studied, and it was found that the aromatic rings are inclined to one another .
Chemical Reactions Analysis
In the synthesis of similar compounds, various chemical reactions have been employed. For instance, in the synthesis of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, nucleophilic substitution reactions were used .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound can be used in the synthesis of novel heterocyclic compounds such as 6-(2-chloro-4-fluorophenyl)-9-phenyl-[1,2,4]triazolo[4,3-a][1,8]naphthyridine derivatives. This process uses a Cu(OAc)2 catalyst under microwave irradiation and has been found to be efficient, simple, and eco-friendly .
Antimicrobial Activity
The synthesized compounds from this chemical have been evaluated for their antimicrobial activity. Some of them showed high antibacterial and antifungal activities .
Molecular Docking Studies
In silico studies have proved that some of the synthesized compounds have strong binding affinity, making them potential candidates for drug development .
Synthesis of Sulfide and Sulfone Derivatives
“3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propene” can be used in the synthesis of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide . These derivatives have been screened for their antimicrobial activity against various bacteria and fungi .
Potential Therapeutic Agents
The sulfide and sulfone derivatives synthesized from this compound have shown potential as therapeutic agents. They have been found to have anti-ulcer, antibacterial, antifungal, anti-atherosclerotic, antihypertensive, and cardiotonic properties .
Potential Applications in Neurological Disorders
Some derivatives of this compound have exhibited potential applications in neurological disorders such as Alzheimer’s disease .
Safety and Hazards
properties
IUPAC Name |
2-chloro-4-fluoro-1-(2-methylprop-2-enyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-7(2)5-8-3-4-9(12)6-10(8)11/h3-4,6H,1,5H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHDQHDNKACXAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C=C(C=C1)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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